3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide typically involves the Michaelis-Arbuzov reaction. This reaction is carried out by reacting 1-phospha-2,8,9-trioxaadamantane with benzyl chloride . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the Michaelis-Arbuzov reaction conditions to maximize yield and purity. This could include the use of advanced reactors and purification techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the phosphorus atom.
Substitution: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphoranes, while substitution reactions can produce derivatives with different substituents replacing the chlorine atom.
Scientific Research Applications
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving phosphorus.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form bonds with various substrates, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-Phospha-2,8,9-trioxaadamantane: A precursor in the synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide.
Benzyl chloride: Another reactant in the synthesis process.
Other phosphoranes: Compounds with similar phosphorus-containing bicyclic structures.
Uniqueness
3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(331)nonane 3-oxide is unique due to its specific bicyclic structure and the presence of both benzyl and chloro substituents
Properties
CAS No. |
53144-70-0 |
---|---|
Molecular Formula |
C13H16ClO3P |
Molecular Weight |
286.69 g/mol |
IUPAC Name |
3-benzyl-7-chloro-2,4-dioxa-3λ5-phosphabicyclo[3.3.1]nonane 3-oxide |
InChI |
InChI=1S/C13H16ClO3P/c14-11-6-12-8-13(7-11)17-18(15,16-12)9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
RLOFNLGMZGOOGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1OP(=O)(O2)CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.